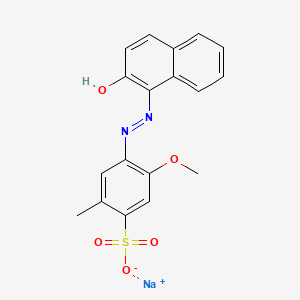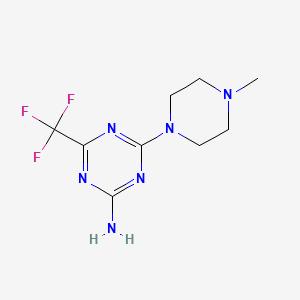
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) is a synthetic organic compound known for its vibrant color and utility in various industrial applications. It is commonly used as a dye and has significant importance in the field of chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a naphthol derivative under alkaline conditions. The reaction is carried out at low temperatures to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the production efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, aromatic amines, and substituted aromatic compounds, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant color and stability. The molecular targets include aromatic compounds with which it can form stable complexes. The pathways involved in its action include electrophilic substitution and complexation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-((2-Hydroxy-1-naphthyl)diazenyl)benzenesulfonate
- 4-((2-Hydroxy-1-naphthyl)diazenyl)benzenesulfonic acid
Uniqueness
Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) is unique due to the presence of the methoxy and methyl groups, which enhance its solubility and stability compared to similar compounds. These functional groups also influence its reactivity and the types of reactions it can undergo .
Propriétés
Formule moléculaire |
C18H15N2NaO5S |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxy-2-methylbenzenesulfonate |
InChI |
InChI=1S/C18H16N2O5S.Na/c1-11-9-14(16(25-2)10-17(11)26(22,23)24)19-20-18-13-6-4-3-5-12(13)7-8-15(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1 |
Clé InChI |
NJGLEJODXGUKCV-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)




![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)






